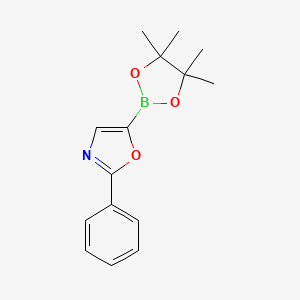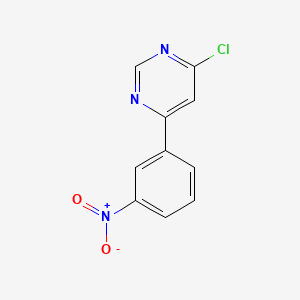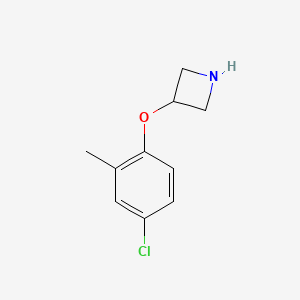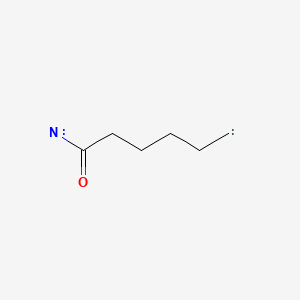
Policapram
Overview
Description
Policapram is a chemical compound with the molecular formula C6H9NO . It is also known as Policapram for column chromatography .
Molecular Structure Analysis
The molecular structure of Policapram consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass of Policapram is 111.068413911 g/mol .
Physical And Chemical Properties Analysis
Policapram has a molecular weight of 111.14 g/mol . It has a computed XLogP3 value of 1.3, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 4 rotatable bonds . The topological polar surface area of Policapram is 18.1 Ų .
Scientific Research Applications
Heavy Oil Recovery
Policapram has been identified as a potential agent in enhancing heavy oil recovery. In the field of petroleum engineering, it’s crucial to find efficient methods to extract heavy oil, which is characterized by high viscosity and density. Policapram can be used in polymer flooding, a process where polymers are added to the water to improve the sweep efficiency of the oil recovery process. This method is particularly useful for reservoirs where thermal methods are not viable. Laboratory research has shown that polymer flooding with compounds like Policapram can increase heavy oil recovery significantly .
Therapeutic Applications
As a member of the capramide family, Policapram exhibits a unique chemical structure that has drawn attention for its potential therapeutic applications. While specific therapeutic uses are not detailed in the available data, the compound’s structural properties suggest it could be useful in drug development, particularly in targeting certain diseases or conditions where amide group functionalities are beneficial.
Environmental Applications
The environmental applications of Policapram are another area of interest. Its chemical properties may make it suitable for use in environmental remediation processes, such as the treatment of polluted water or soil. The compound could potentially bind to or neutralize harmful substances, aiding in their removal from the environment.
Material Science
In material science, Policapram could be used to modify the properties of polymers, thereby enhancing their performance for specific applications. Its incorporation into polymer chains could result in materials with improved strength, flexibility, or resistance to various environmental factors.
Catalysts and Ligands
Policapram may serve as a catalyst or ligand in chemical reactions. Its molecular structure allows it to interact with other chemical species, potentially accelerating reactions or enabling new pathways for chemical synthesis. This application could be particularly valuable in industrial processes where efficiency and selectivity are paramount.
Bioactive Reagents
The capramide family, to which Policapram belongs, is known for its bioactive properties. Policapram could be used as a bioactive reagent in biochemical research, possibly as a building block for more complex molecules or as a modulator of biological pathways.
Mechanism of Action
Target of Action
Policapram, also known as Polycaprolactone (PCL), is a type of polymer Instead, it is often used in the field of biomedical engineering, such as in the creation of scaffolds for tissue engineering, due to its biocompatibility and biodegradability .
Mode of Action
As a polymer, Policapram’s mode of action is primarily physical rather than biochemical. It provides a structural framework that can support cell growth and tissue development . When used in drug delivery systems, it can control the release rate of the encapsulated drug, thereby modulating the drug’s interaction with its biological targets .
Pharmacokinetics
The pharmacokinetics of Policapram primarily involve its degradation rate in the body. The rate of degradation can be influenced by several factors, including its molecular weight and crystallinity. The degradation products of Policapram are biocompatible and can be metabolized by the body .
Result of Action
The primary result of Policapram’s action is the provision of a supportive structure for cell growth and tissue development. In drug delivery applications, it can control the release rate of the encapsulated drug, potentially enhancing the drug’s efficacy and reducing its side effects .
Action Environment
The action of Policapram can be influenced by various environmental factors. For instance, in tissue engineering applications, factors such as the presence of growth factors, the type of cells, and the physical and chemical properties of the scaffold can influence cell growth and tissue development . In drug delivery applications, factors such as the pH and temperature can influence the release rate of the encapsulated drug .
properties
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRHAPPMIUHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]CCCCC(=O)[N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Policapram | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the wet type metallization process described in the paper improve upon traditional methods?
A2: The research paper [] highlights the use of a "nickel-electroplating-free treatment unit" in their proposed wet type metallization system. This suggests a move away from traditional electroplating methods, potentially offering advantages such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



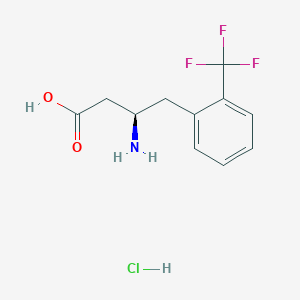


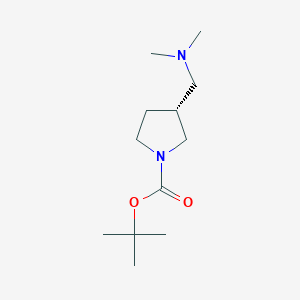


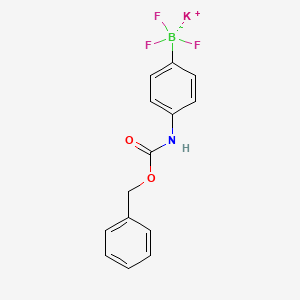
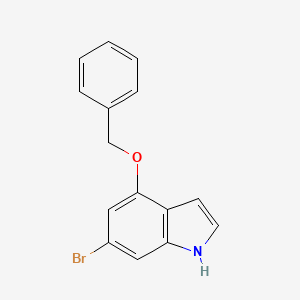
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)


